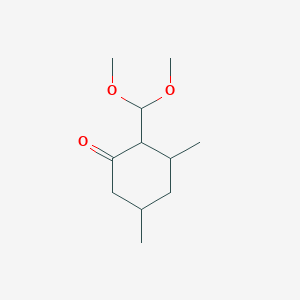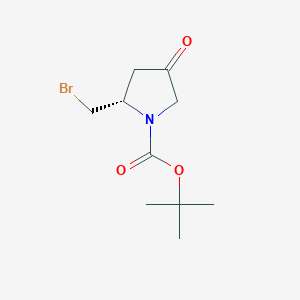![molecular formula C7H3BrF2N2O B13061500 6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a pyrrolopyridine precursor followed by fluorination. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex biaryl compounds .
Aplicaciones Científicas De Investigación
6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can also participate in electron transfer processes, contributing to its activity in material science applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the difluoro substitution, which affects its chemical reactivity and applications.
3,3-Difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Lacks the bromine atom, resulting in different electronic properties and reactivity.
6-Fluoro-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one:
Uniqueness
6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C7H3BrF2N2O |
|---|---|
Peso molecular |
249.01 g/mol |
Nombre IUPAC |
6-bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)7(9,10)6(13)12-4/h1-2H,(H,12,13) |
Clave InChI |
IOEWZNBKFVGPOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=O)C2(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


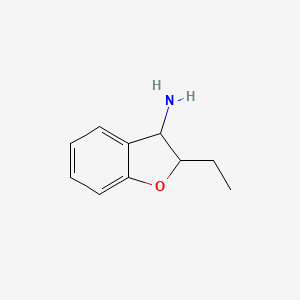
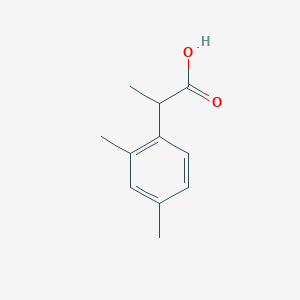
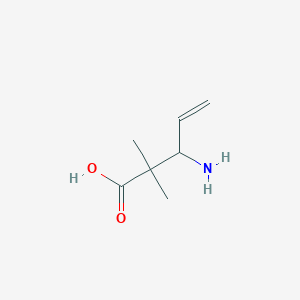
![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)



![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
